

Fevipiprant in Moderate-to-Severe Asthma: A Comparative Analysis Against Placebo

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Fevipiprant, an investigational oral antagonist of the prostaglandin D2 receptor 2 (DP2 or CRTH2), has been evaluated in multiple clinical trials for its potential benefit in patients with moderate-to-severe asthma. This guide provides a comprehensive comparison of **fevipiprant**'s clinical efficacy and safety profile relative to placebo, with a focus on key experimental data and methodologies for researchers, scientists, and drug development professionals.

Fevipiprant's mechanism of action targets the underlying inflammatory pathways in asthma.[1] [2] It is designed to block the binding of prostaglandin D2 (PGD2) to the CRTH2 receptor on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and type 2 innate lymphoid cells (ILC2s).[1] This action is intended to inhibit the downstream inflammatory cascade that contributes to asthma symptoms and exacerbations.[1][3] While early phase trials showed promise, particularly in reducing eosinophilic inflammation, later-stage trials have yielded mixed results regarding its clinical efficacy.

Quantitative Comparison of Clinical Endpoints

The following tables summarize the key quantitative outcomes from several randomized, double-blind, placebo-controlled clinical trials of **fevipiprant** in patients with moderate-to-severe asthma.

Table 1: Change in Sputum Eosinophil Percentage



Study (Refer ence)	Patient Popula tion	Treatm ent Group (Dose)	N	Baseli ne Geome tric Mean (%)	End of Treatm ent Geome tric Mean (%)	Fold Chang e from Baseli ne	Differe nce vs. Placeb o (Fold)	p- value
Gonem et al. (2016)	Modera te-to- severe asthma with sputum eosinop hilia (≥2%)	Fevipipr ant (225 mg twice daily)	30	5.4	1.1	4.5 reductio n	3.5	0.0014
Placebo	31	4.6	3.9	1.3 reductio n				

Table 2: Change in Forced Expiratory Volume in 1 Second (FEV1)



Study (Refer ence)	Patient Popula tion	Treatm ent Group (Dose)	N	Baseli ne FEV1 (L)	Chang e from Baseli ne in Pre- dose FEV1 (mL)	Differe nce vs. Placeb o (mL)	95% CI	p- value
ZEAL-1	Uncontr olled asthma	Fevipipr ant (150 mg once daily)	~331	Not Reporte d	112	41	-6, 88	0.088
Placebo	~331	Not Reporte d	71					
ZEAL-2	Uncontr olled asthma	Fevipipr ant (150 mg once daily)	~342	Not Reporte d	126	-31	-80, 18	0.214
Placebo	~343	Not Reporte d	157					

Table 3: Annualized Rate of Moderate-to-Severe Asthma Exacerbations



Study (Reference)	Patient Population	Treatment Group (Dose)	N	Annualized Exacerbatio n Rate Ratio vs. Placebo	95% CI
LUSTER-1	Severe asthma (overall population)	Fevipiprant (150 mg once daily)	~298	0.96	0.75-1.22
Fevipiprant (450 mg once daily)	~298	0.78	0.61-1.01		
LUSTER-2	Severe asthma (overall population)	Fevipiprant (150 mg once daily)	~292	0.82	0.62-1.07
Fevipiprant (450 mg once daily)	~292	0.76	0.58-1.00		

Note: The LUSTER trials did not show a statistically significant reduction in asthma exacerbations after adjusting for multiple testing, though modest reductions were observed with the 450 mg dose.

Experimental Protocols Gonem et al. (2016): Phase II Eosinophilic Asthma Study

- Objective: To assess the effect of **fevipiprant** on eosinophilic airway inflammation.
- Study Design: A single-center, randomized, double-blind, placebo-controlled, parallel-group trial.
- Participants: 61 patients with persistent, moderate-to-severe asthma and a sputum eosinophil count of ≥2%.



- Intervention: Fevipiprant 225 mg orally twice daily or placebo for 12 weeks.
- Primary Outcome: Change in sputum eosinophil percentage from baseline to 12 weeks.
- Methodology for Primary Outcome: Sputum was induced and processed for cell counts at baseline and at 12 weeks. The geometric mean of the sputum eosinophil percentage was calculated for each group.

ZEAL-1 and ZEAL-2: Phase III Uncontrolled Asthma Studies

- Objective: To evaluate the efficacy and safety of **fevipiprant** as an add-on therapy in patients with uncontrolled asthma.
- Study Design: Two replicate, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.
- Participants: Patients aged ≥12 years with uncontrolled asthma receiving standard-of-care asthma therapy.
- Intervention: Fevipiprant 150 mg once daily or placebo for 12 weeks, added to standard-ofcare therapy.
- Primary Outcome: Change from baseline in pre-dose FEV1 after 12 weeks of treatment.
- Key Secondary Outcomes: Daytime asthma symptom score, short-acting β-agonist (SABA)
 use, and Asthma Quality-of-Life Questionnaire (AQLQ+12) score.

LUSTER-1 and LUSTER-2: Phase III Severe Asthma Studies

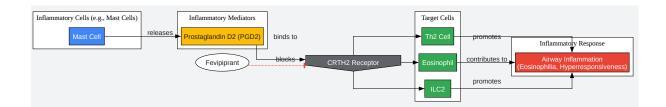
- Objective: To determine if fevipiprant reduces the rate of asthma exacerbations in patients with severe asthma.
- Study Design: Two replicate, randomized, double-blind, placebo-controlled, parallel-group trials over 52 weeks.



- Participants: Adolescents and adults (≥12 years) with severe asthma on Global Initiative for Asthma (GINA) Steps 4 and 5 therapy.
- Intervention: Fevipiprant 150 mg or 450 mg once daily, or placebo, added to existing therapy.
- Primary Outcome: The annualized rate of moderate to severe asthma exacerbations.

Visualizing the Mechanism and Clinical Trial Workflow

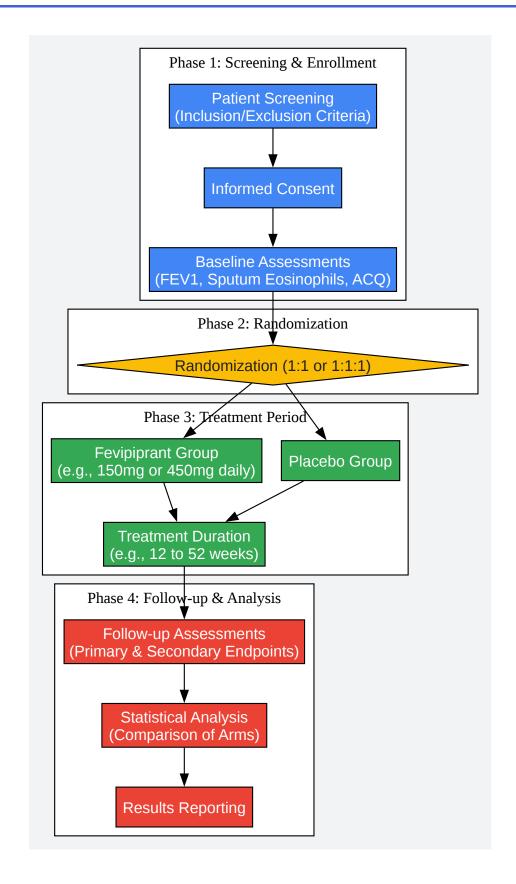
To further elucidate the context of **fevipiprant**'s evaluation, the following diagrams illustrate its signaling pathway and the typical workflow of the clinical trials discussed.



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Caption: Fevipiprant's mechanism of action as a CRTH2 antagonist.





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Caption: Generalized workflow of a **fevipiprant** clinical trial.



Conclusion

Early phase studies, such as Gonem et al. (2016), demonstrated that **fevipiprant** could significantly reduce eosinophilic airway inflammation in patients with moderate-to-severe asthma. However, larger Phase III trials (ZEAL-1, ZEAL-2, LUSTER-1, and LUSTER-2) did not consistently show a statistically significant clinical benefit for **fevipiprant** compared to placebo in broader patient populations with uncontrolled or severe asthma. Specifically, the ZEAL studies failed to meet their primary endpoint of a significant improvement in FEV1. The LUSTER trials showed only modest, non-statistically significant reductions in the rate of asthma exacerbations, primarily at the higher dose. These findings suggest that while DP2 receptor antagonism with **fevipiprant** can impact inflammatory markers, this may not translate into robust clinical improvements for all patients with moderate-to-severe asthma. The sponsor of the trials later decided to stop the development of **fevipiprant** for asthma based on the overall results.

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